Ginsenosides

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenosides can be synthesized through various biocatalytic strategies using glycosidase enzymes. These methods involve the use of suitable microorganisms and their enzymatic systems to modify the glycosyl moiety of this compound . Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive process that can be easily scaled up . Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .

Industrial Production Methods: The industrial production of this compound primarily relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation . Microbial fermentation is another method used to prepare rare this compound by hydrolyzing the glycosyl groups of the substrate this compound through microbial fermentation with the help of one or more enzymes of the microorganisms .

Chemical Reactions Analysis

Types of Reactions: Ginsenosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioavailability of this compound.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include formic acid, methanol, and various enzymes . The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions include different types of this compound with varying biological activities. For example, the hydrolysis of this compound can produce bioactive metabolites such as compound K .

Scientific Research Applications

Ginsenosides have been extensively studied for their potential health benefits and applications in various fields:

Chemistry: this compound are used as model compounds for studying the structure-activity relationships of steroid glycosides and triterpene saponins .

Biology: In biological research, this compound are investigated for their effects on cellular processes, including cell proliferation, apoptosis, and differentiation .

Medicine: this compound are known for their immunomodulatory, anti-inflammatory, anticarcinogenic, and neuroprotective effects . They are used in traditional medicine and modern pharmacology to treat various conditions, including immune disorders, cancer, and cardiovascular diseases .

Industry: this compound are incorporated into dietary supplements, functional foods, and cosmetics due to their health-promoting properties .

Mechanism of Action

Ginsenosides exert their effects through interactions with multiple molecular targets and pathways. They modulate physiological activities by interacting with steroidal receptors and influencing signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . These interactions lead to various biological effects, including the regulation of immune responses, anti-inflammatory actions, and the promotion of cell survival and growth .

Comparison with Similar Compounds

Ginsenosides are unique due to their specific structure and biological activities. They are compared with other triterpene saponins and steroid glycosides found in different plant species . Similar compounds include:

Compound K: A bioactive metabolite of this compound produced through hydrolysis.

Compound Y and Compound Mc: Other rare this compound derived from primary this compound.

These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potential .

Biological Activity

Ginsenosides are the primary bioactive compounds found in Panax ginseng, a traditional herbal medicine known for its diverse pharmacological effects. These saponins exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound can be categorized into two main types based on their chemical structure: protopanaxadiol (PPD) and protopanaxatriol (PPT). Each type exhibits distinct pharmacological properties and mechanisms of action.

| Type | Examples | Primary Effects |

|---|---|---|

| Protopanaxadiol (PPD) | Rb1, Rd, Rg3 | Anti-cancer, cardioprotective |

| Protopanaxatriol (PPT) | Rg1, Re | Neuroprotective, anti-inflammatory |

This compound exert their biological effects through various mechanisms:

- Cell Proliferation and Apoptosis : Ginsenoside Rd has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by upregulating caspases involved in the apoptotic pathway . In particular, it enhances H2O2-induced apoptosis through a mitochondria-dependent mechanism.

- Cardiovascular Protection : Ginsenoside Rd acts as a voltage-independent Ca²⁺ channel blocker, reducing cholesterol accumulation in macrophages and potentially preventing atherosclerosis . This protective effect extends to cardiomyocytes, where it modulates calcium currents to maintain cardiac function.

- Antitumor Activity : Recent studies indicate that this compound such as CK (Compound K), Rh2(S), and Rg3(S) exhibit significant inhibitory effects on tumor cells. For example, Rg3(S) promotes early apoptosis of tumor cells after liver metabolism, demonstrating enhanced anticancer activity compared to its prodrug form .

Study 1: Ginsenoside Metabolism and Anticancer Activity

A recent study utilized a microfluidic co-culture model to investigate the metabolism of this compound and their subsequent effects on tumor cells. The study revealed:

- High concentrations of CK and Rh2(S) showed strong antitumor activity before liver metabolism.

- After metabolism, the antitumor activity decreased significantly for both this compound .

- Conversely, Rg3(S) displayed no significant inhibitory effect on A549 cells without liver metabolism but showed dose-dependent inhibition after metabolism.

Study 2: Immunomodulatory Effects

In another investigation focusing on immunomodulation, this compound demonstrated varied effects on macrophage functions. The study indicated that different this compound could enhance or suppress immune responses depending on their concentrations and the specific immune pathways activated .

Table 1: Summary of Biological Activities of this compound

| Ginsenoside | Biological Activity | Mechanism |

|---|---|---|

| Rb1 | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Rd | Anticancer | Induction of apoptosis via caspase activation |

| Rg3 | Cardioprotective | Modulation of calcium channels |

| CK | Antitumor | Induction of apoptosis in cancer cells |

Properties

CAS No. |

74749-74-9 |

|---|---|

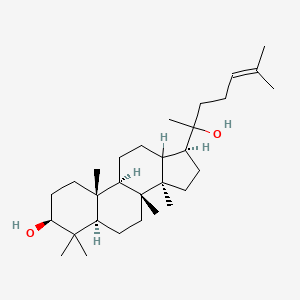

Molecular Formula |

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1 |

InChI Key |

NLHQJXWYMZLQJY-SWIZOJJJSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Key on ui other cas no. |

74749-74-9 |

Synonyms |

Ginsenosides Panaxosides Sanchinosides |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.